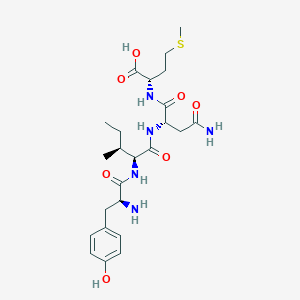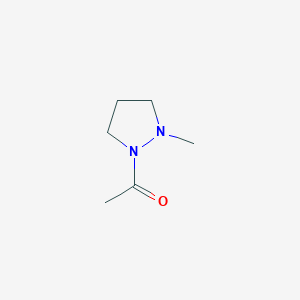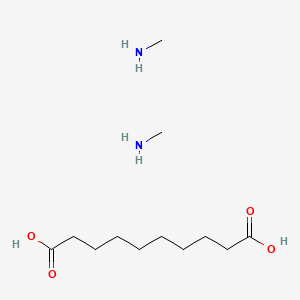
Decanedioic acid;methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanedioic acid can be synthesized through the oxidation of castor oil. The process involves the pyrolysis of castor oil to produce ricinoleic acid, which is then oxidized to form decanedioic acid. The reaction conditions typically involve high temperatures and the presence of an oxidizing agent.
Methanamine is synthesized through the reaction of formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of decanedioic acid involves the alkaline pyrolysis of castor oil, followed by purification through distillation. Methanamine is produced industrially by the reaction of formaldehyde and ammonia in the presence of an acid catalyst, followed by crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of decanedioic acid can yield decanediol.
Esterification: Reaction with alcohols to form esters.
Methanamine undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. It can also participate in condensation reactions to form hexamethylenetetramine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Esterification conditions: Acid catalysts such as sulfuric acid.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanediol.
Esterification: Esters of decanedioic acid.
Scientific Research Applications
Decanedioic acid and methanamine have various scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers, plasticizers, and lubricants.
Biology: Decanedioic acid is used in the study of metabolic pathways involving dicarboxylic acids.
Medicine: Methanamine is used as a urinary antiseptic to prevent urinary tract infections.
Industry: Decanedioic acid is used in the production of nylon and other synthetic fibers.
Mechanism of Action
Decanedioic Acid
Decanedioic acid exerts its effects through its role as a metabolic intermediate. It is involved in the β-oxidation pathway, where it is broken down to produce energy.
Methanamine
Methanamine exerts its antibacterial effects through the hydrolysis to formaldehyde in acidic conditions. Formaldehyde is a potent bactericidal agent that denatures proteins and nucleic acids, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Adipic acid: Another dicarboxylic acid with a shorter carbon chain.
Hexamethylenetetramine: A compound similar to methanamine, used as a urinary antiseptic.
Uniqueness
Decanedioic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Methanamine is unique due to its ability to hydrolyze to formaldehyde, providing potent antibacterial properties.
Properties
CAS No. |
827305-08-8 |
|---|---|
Molecular Formula |
C12H28N2O4 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
decanedioic acid;methanamine |
InChI |
InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3 |
InChI Key |
ZHFUGKXOBFKDPF-UHFFFAOYSA-N |
Canonical SMILES |
CN.CN.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


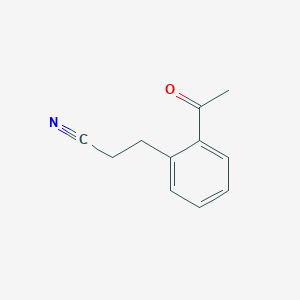
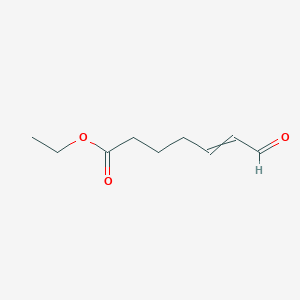
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)


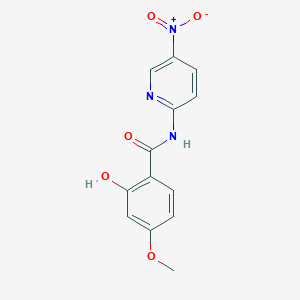
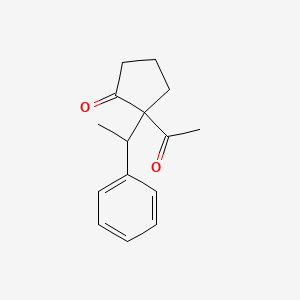
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

